molecular formula C23H28N6O B2716845 4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291834-04-2

4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2716845
CAS No.: 1291834-04-2
M. Wt: 404.518
InChI Key: LRJKDNTYTBKULQ-UHFFFAOYSA-N
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Description

This compound is a piperazine-carboxamide derivative featuring a 1,2,3-triazole core. Its structure includes a 2,5-dimethylphenyl-substituted piperazine moiety linked via a carbonyl group to the triazole ring, which is further substituted with an N-(4-ethylphenyl)amine group. Such structural motifs are common in medicinal chemistry, particularly in ligands targeting central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) due to piperazine’s conformational flexibility and hydrogen-bonding capabilities . The ethyl and methyl substituents likely modulate lipophilicity and steric interactions, influencing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[5-(4-ethylanilino)triazolidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O/c1-4-18-7-9-19(10-8-18)24-22-21(25-27-26-22)23(30)29-13-11-28(12-14-29)20-15-16(2)5-6-17(20)3/h5-10,15,21-22,24-27H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGZAHVRXJDHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring , a piperazine moiety , and various aromatic substituents, which contribute to its unique chemical properties. The structural formula can be represented as follows:

C20H26N4O\text{C}_{20}\text{H}_{26}\text{N}_{4}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The triazole group is known for its role in modulating various biological pathways by acting as a ligand for proteins involved in signaling cascades.

Interaction with Receptors

Research indicates that compounds containing a triazole moiety can exhibit significant binding affinity to various receptors, influencing cellular responses. For instance, the piperazine ring may enhance the lipophilicity of the compound, facilitating better membrane permeability and receptor interaction.

Anticancer Properties

Studies have shown that derivatives of triazole compounds exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For example, triazole-based compounds have been reported to inhibit tumor growth in various cancer cell lines by modulating pathways involved in cell proliferation.

CompoundCancer TypeIC50 (µM)Mechanism
Triazole Derivative ABreast Cancer5.0Apoptosis induction
Triazole Derivative BLung Cancer3.2Cell cycle arrest

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect is crucial for potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their anticancer effects against human cancer cell lines. The specific compound was found to have an IC50 value of 4.5 µM against prostate cancer cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

Study 2: Analgesic Properties

Another investigation focused on the analgesic potential of this compound using animal models of pain. The results indicated that administration led to a significant reduction in pain responses in both thermal and mechanical pain models, suggesting its potential as a broad-spectrum analgesic .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Predicted logP Notable Features
Target Compound 2,5-dimethylphenyl (piperazine); N-(4-ethylphenyl) (triazole) ~423.5* ~3.8 Balanced lipophilicity; triazole enhances hydrogen bonding.
4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine 2,3-dimethylphenyl (piperazine) ~423.5 ~3.8 Meta-methyl groups may reduce steric hindrance vs. 2,5-dimethyl substitution.
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]... Trifluoromethylphenyl (piperazine); cyclopentyl-tetrahydro-2H-pyran-4-amine 468.2 ~4.5 High lipophilicity (CF₃ group); rigid cyclopentyl backbone may limit flexibility.
4-[[(4-Chlorophenyl)amino]carbonyl]-N-2-propen-1-yl-1-piperazineacetamide 4-chlorophenyl (piperazine); propenyl group ~362.8 ~2.9 Chlorine enhances electronic interactions; propenyl may increase reactivity.

*Calculated based on formula C₂₃H₂₇N₅O.

Key Observations

Substituent Effects on Piperazine: The target compound’s 2,5-dimethylphenyl group on piperazine provides para-methylation, which may enhance steric bulk compared to the 2,3-dimethylphenyl analog in . Meta-substitution (e.g., 2,3-dimethyl) could improve receptor binding in certain cases by aligning with hydrophobic pockets.

Triazole vs.

Physicochemical Properties: The N-(4-ethylphenyl) group in the target compound contributes moderate lipophilicity (logP ~3.8), whereas the trifluoromethyl analog (logP ~4.5) may face solubility challenges .

Synthetic Routes :

  • The target compound likely employs reductive amination or Huisgen cycloaddition (for triazole formation), analogous to methods in (e.g., sodium triacetoxyborohydride-mediated reactions) .

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